molecular formula C7H17NOS B13192117 1-Amino-5-(ethylsulfanyl)pentan-3-ol

1-Amino-5-(ethylsulfanyl)pentan-3-ol

Cat. No.: B13192117
M. Wt: 163.28 g/mol
InChI Key: RAEKZCOGBLVZDQ-UHFFFAOYSA-N
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Description

1-Amino-5-(ethylsulfanyl)pentan-3-ol is an organic compound with the molecular formula C7H17NOS It is a member of the amino alcohol family, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-5-(ethylsulfanyl)pentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 5-chloropentan-1-ol with ethyl mercaptan in the presence of a base to form 5-(ethylsulfanyl)pentan-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-(ethylsulfanyl)pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The ethylsulfanyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

1-Amino-5-(ethylsulfanyl)pentan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-5-(ethylsulfanyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the ethylsulfanyl group.

    3-Amino-1-propanol: A shorter chain amino alcohol with different chemical properties.

Uniqueness: 1-Amino-5-(ethylsulfanyl)pentan-3-ol is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications.

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

1-amino-5-ethylsulfanylpentan-3-ol

InChI

InChI=1S/C7H17NOS/c1-2-10-6-4-7(9)3-5-8/h7,9H,2-6,8H2,1H3

InChI Key

RAEKZCOGBLVZDQ-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(CCN)O

Origin of Product

United States

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